3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal
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Overview
Description
3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal typically involves the reaction of 5-methyl-1H-benzo[d]imidazole-2-thiol with propanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the aldehyde group of propanal .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The thiol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-benzo[d]imidazole-2-thiol: A precursor in the synthesis of 3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another imidazole derivative with potential antitumor activity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanal |
InChI |
InChI=1S/C11H12N2OS/c1-8-3-4-9-10(7-8)13-11(12-9)15-6-2-5-14/h3-5,7H,2,6H2,1H3,(H,12,13) |
InChI Key |
KVDGNDKMKIUECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCC=O |
Origin of Product |
United States |
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